molecular formula C20H16O B121283 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol CAS No. 6272-55-5

7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol

Cat. No.: B121283
CAS No.: 6272-55-5
M. Wt: 272.3 g/mol
InChI Key: VKUQFYXBPGXTKI-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol: is a polycyclic aromatic hydrocarbon, specifically a substituted benzopyrene. It is known for its complex structure and potential mutagenic properties. This compound is often studied in the context of its interactions with DNA and its role in mutagenesis and carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol typically involves the bromination of benzopyrene derivatives. One common method includes the reaction with N-bromosaccharin under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic routes. The process involves multiple steps, including purification and characterization to ensure the compound’s integrity and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also be reduced under specific conditions to yield different reduced forms.

    Substitution: Substitution reactions, particularly bromination, are common with this compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often studied for their biological and chemical properties .

Scientific Research Applications

Chemistry: In chemistry, 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is used as a starting material for the synthesis of other complex polycyclic aromatic hydrocarbons. It serves as a model compound for studying the reactivity and properties of benzopyrene derivatives .

Biology and Medicine: The compound is significant in biological and medical research due to its mutagenic and carcinogenic properties. It is used to study the mechanisms of DNA adduct formation and the resulting mutations. This research is crucial for understanding the molecular basis of cancer and developing potential therapeutic interventions .

Industry: While its industrial applications are limited, the compound’s derivatives are sometimes used in the development of materials with specific chemical properties. Its role in research contributes to advancements in various industrial processes .

Comparison with Similar Compounds

  • 1-Pyrenemethanol
  • 1-Hydroxypyrene
  • 9-Anthracenemethanol
  • 1-Pyrenebutanol
  • 1-Pyreneacetic acid

Comparison: 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is unique due to its specific structure and the resulting biological activity. While similar compounds like 1-Pyrenemethanol and 1-Hydroxypyrene also exhibit interesting chemical properties, this compound’s ability to form DNA adducts and induce mutations sets it apart in the context of mutagenesis and carcinogenesis research .

Properties

IUPAC Name

7,8,9,10-tetrahydrobenzo[a]pyren-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11,18,21H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUQFYXBPGXTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259958
Record name 7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6272-55-5
Record name 7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6272-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6272-55-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30871
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is regioselective functionalization crucial in this synthesis, and how does 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol facilitate it?

A1: Regioselective functionalization is critical in organic synthesis as it allows for the targeted modification of a specific site within a molecule, even in the presence of multiple reactive groups. In the synthesis described [], the goal is to introduce a fluorine atom specifically at the 6th position of the this compound molecule. This selectivity is achieved by exploiting the hydroxyl group (-OH) already present at the 7th position. The hydroxyl group acts as a directing group by forming a hydrogen bond with the brominating agent, N-bromosaccharin. This interaction brings the brominating agent into close proximity with the 6th position, favoring bromination at that specific site. Without this regioselective control, multiple bromination products would form, significantly reducing the yield of the desired compound and complicating the synthesis.

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